molecular formula C18H18F3N3O3S B11581517 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)propanamide

Cat. No.: B11581517
M. Wt: 413.4 g/mol
InChI Key: PDXQQSSDFMMDEX-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)propanamide is a complex organic compound featuring a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the pyrimidine derivative with a suitable thiol.

    Amidation Reaction: The final step involves the amidation of the intermediate compound with isopropylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Functionalized benzodioxole or pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structure.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The benzodioxole ring and the trifluoromethyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)propan-2-ol
  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol

Uniqueness

The presence of the trifluoromethyl group and the sulfanyl linkage in 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)propanamide distinguishes it from other similar compounds

Properties

Molecular Formula

C18H18F3N3O3S

Molecular Weight

413.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C18H18F3N3O3S/c1-10(2)22-16(25)5-6-28-17-23-12(8-15(24-17)18(19,20)21)11-3-4-13-14(7-11)27-9-26-13/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,22,25)

InChI Key

PDXQQSSDFMMDEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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